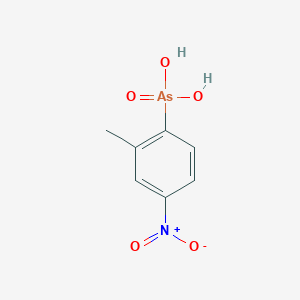
(2-Methyl-4-nitrophenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the arsonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions
(2-Methyl-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to (2-Methyl-4-aminophenyl)arsonic acid.
Substitution: Various substituted arsonic acid derivatives depending on the reagents used.
科学研究应用
(2-Methyl-4-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying arsenic-based drugs.
Industry: Utilized in the development of agricultural chemicals, including herbicides and pesticides.
作用机制
The mechanism of action of (2-Methyl-4-nitrophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes and proteins. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.
相似化合物的比较
Similar Compounds
Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid): Used as a feed additive in poultry.
Nitarsone (4-nitrophenyl)arsonic acid): Another organoarsenic compound used in animal feed.
Arsanilic acid (4-aminophenylarsonic acid): Used in veterinary medicine.
Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid): Used as an antiparasitic agent.
Uniqueness
(2-Methyl-4-nitrophenyl)arsonic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5450-66-8 |
|---|---|
分子式 |
C7H8AsNO5 |
分子量 |
261.06 g/mol |
IUPAC 名称 |
(2-methyl-4-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI 键 |
YGQVKBPJCKRDFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


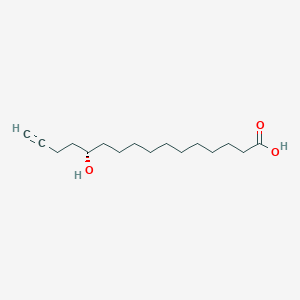
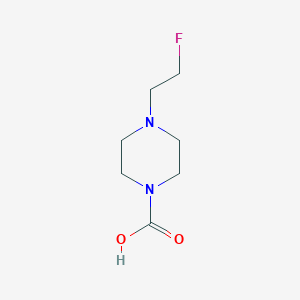

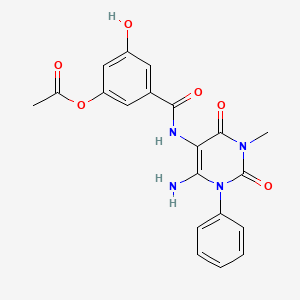
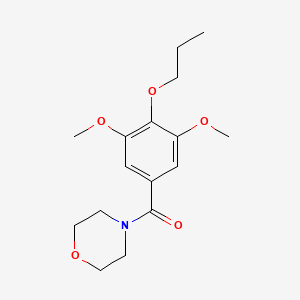
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)

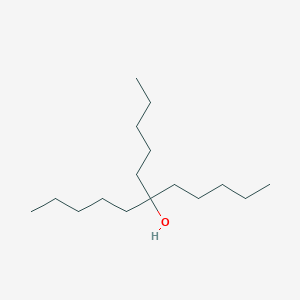
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
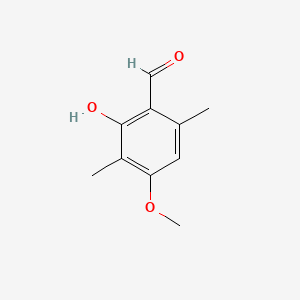
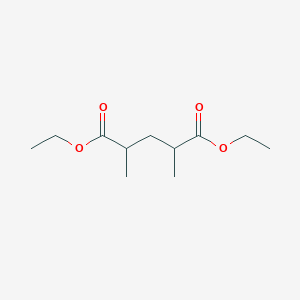
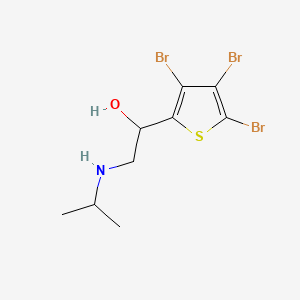
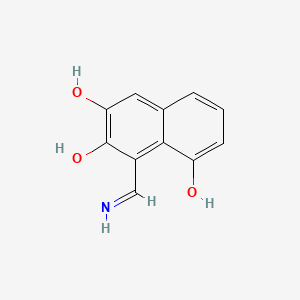
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
